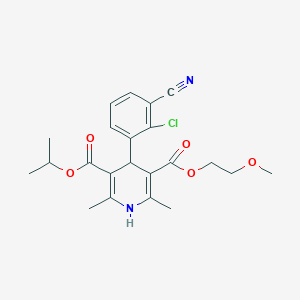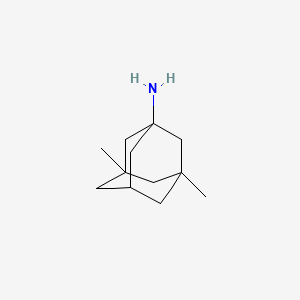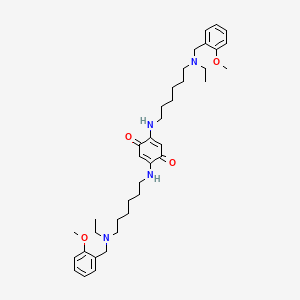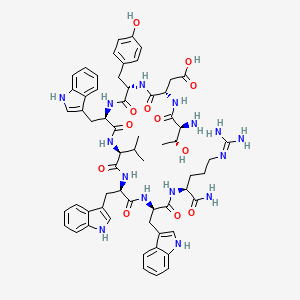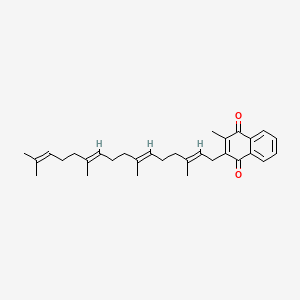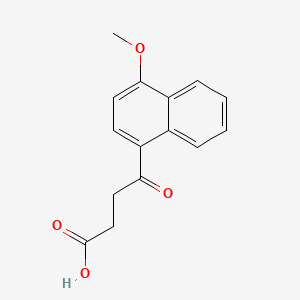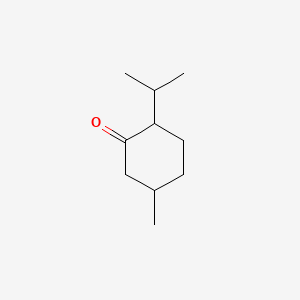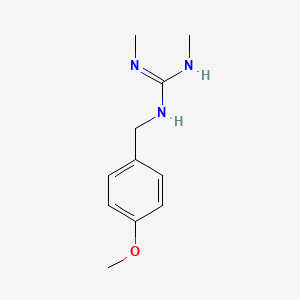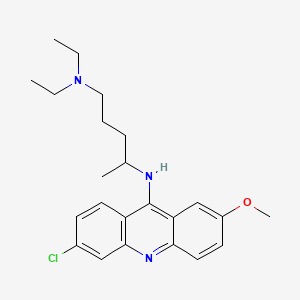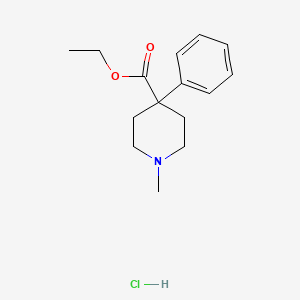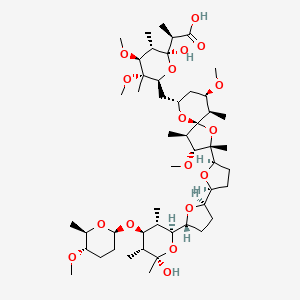![molecular formula C34H47FN4O B1676271 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine CAS No. 768357-45-5](/img/structure/B1676271.png)
1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCL0129 is a synthetic organic compound known for its role as a selective and non-peptidergic antagonist of the melanocortin 4 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cachexia, anxiety, and depression .
Métodos De Preparación
The synthesis of MCL0129 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound’s molecular formula is C34H47FN4O, and it has a molecular weight of 546.76 .
Análisis De Reacciones Químicas
MCL0129 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological functions.
Medicine: Explored as a potential treatment for cachexia, anxiety, and depression due to its selective antagonism of the melanocortin 4 receptor
Industry: Potential applications in the development of new therapeutic agents targeting melanocortin receptors.
Mecanismo De Acción
MCL0129 exerts its effects by selectively binding to the melanocortin 4 receptor, thereby blocking the agonistic-binding site. This antagonism prevents the receptor from activating downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway. The compound’s selectivity for the melanocortin 4 receptor is attributed to specific amino acid residues in the receptor’s structure .
Comparación Con Compuestos Similares
MCL0129 is unique in its high selectivity and potency as a non-peptidergic antagonist of the melanocortin 4 receptor. Similar compounds include:
SHU9119: A peptide antagonist of melanocortin receptors.
Agouti-related peptide: An endogenous antagonist of melanocortin receptors.
Bremelanotide: A synthetic peptide that acts as an agonist of melanocortin receptors
These compounds differ in their structure, selectivity, and mechanism of action, highlighting the uniqueness of MCL0129.
Propiedades
Número CAS |
768357-45-5 |
|---|---|
Fórmula molecular |
C34H47FN4O |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1 |
Clave InChI |
SLGLZEJKMBCODK-MGBGTMOVSA-N |
SMILES isomérico |
CC(C)N1CCN(CC1)[C@H](CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |
SMILES |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |
SMILES canónico |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-((S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl)-4-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine MCL0129 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




